5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a cyclopropyl group and a fluorophenyl group adds to its unique chemical properties.
Preparation Methods
The synthesis of 5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzylamine with cyclopropyl methyl ketone in the presence of a base to form the intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can be compared with other similar compounds such as:
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
5-cyclopropyl-2-(4-fluorophenyl)-6-[N-(2-hydroxyethyl)methanesulfonamido]-N-methyl-1-benzofuran-3-carboxamide: This compound has a different core structure but shares some functional groups, leading to potential similarities in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C14H17ClFN3 |
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Molecular Weight |
281.75 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H16FN3.ClH/c1-18-14(8-13(17-18)11-5-6-11)16-9-10-3-2-4-12(15)7-10;/h2-4,7-8,11,16H,5-6,9H2,1H3;1H |
InChI Key |
JXXHPVAZVZHDJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
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